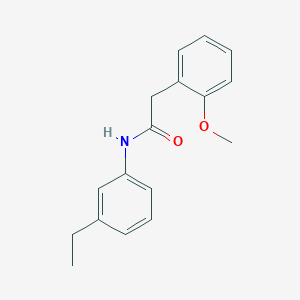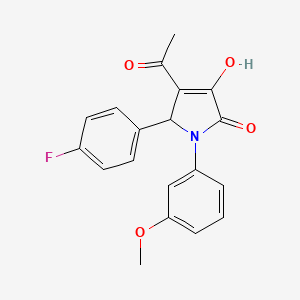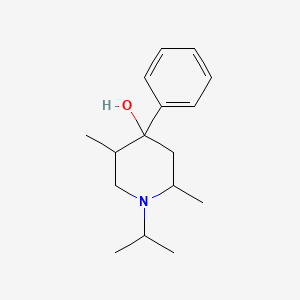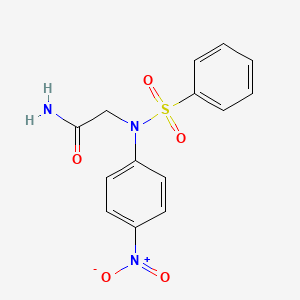
4-fluoro-N-(1-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(1-phenylpropyl)benzamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indazole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. 4F-ADB is known to bind to the CB1 and CB2 receptors in the brain, resulting in various physiological and biochemical effects.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(1-phenylpropyl)benzamide has been used in various scientific research studies to investigate its effects on the CB1 and CB2 receptors in the brain. It has been found to have similar effects to other synthetic cannabinoids, including the induction of hypothermia, catalepsy, and analgesia. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been used in forensic toxicology to identify synthetic cannabinoid use in biological samples.
Wirkmechanismus
4-fluoro-N-(1-phenylpropyl)benzamide binds to the CB1 and CB2 receptors in the brain, resulting in various physiological and biochemical effects. CB1 receptors are primarily located in the brain and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are primarily located in the immune system and are involved in immune function and inflammation. This compound has been shown to have high affinity for both CB1 and CB2 receptors, resulting in the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of hypothermia, catalepsy, and analgesia. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to have immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-N-(1-phenylpropyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, this compound has several limitations, including its potential for abuse and toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N-(1-phenylpropyl)benzamide. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for CB1 and CB2 receptors. Another area of interest is the investigation of the long-term effects of this compound on the brain and immune system. Additionally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of anxiety and depression. Overall, this compound has the potential to be a valuable research tool for investigating the effects of synthetic cannabinoids on the brain and immune system.
Synthesemethoden
The synthesis of 4-fluoro-N-(1-phenylpropyl)benzamide involves the reaction between 4-fluoro-benzonitrile and 1-phenylpropan-1-amine in the presence of a catalyst and solvent. The resulting product is then reacted with indazole-3-carboxylic acid to form this compound. The purity and yield of the final product depend on the reaction conditions and purification methods used.
Eigenschaften
IUPAC Name |
4-fluoro-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-2-15(12-6-4-3-5-7-12)18-16(19)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZDLNTWELSDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)
![2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5163129.png)


![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5163156.png)


![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5163175.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B5163187.png)





